2-(Chloro(4-methylphenyl)methylene)butyraldehyde 2-(Chloro(4-methylphenyl)methylene)butyraldehyde
Brand Name: Vulcanchem
CAS No.: 83877-86-5
VCID: VC16995491
InChI: InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10-
SMILES:
Molecular Formula: C12H13ClO
Molecular Weight: 208.68 g/mol

2-(Chloro(4-methylphenyl)methylene)butyraldehyde

CAS No.: 83877-86-5

Cat. No.: VC16995491

Molecular Formula: C12H13ClO

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloro(4-methylphenyl)methylene)butyraldehyde - 83877-86-5

Specification

CAS No. 83877-86-5
Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
IUPAC Name (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal
Standard InChI InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10-
Standard InChI Key DDMFRVOYWCFQAL-BENRWUELSA-N
Isomeric SMILES CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O
Canonical SMILES CCC(=C(C1=CC=C(C=C1)C)Cl)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

2-(Chloro(4-methylphenyl)methylene)butyraldehyde is systematically named (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal under IUPAC nomenclature. The compound’s identity is unambiguously defined by the following parameters:

PropertyValue
CAS Number83877-86-5
Molecular FormulaC12H13ClO\text{C}_{12}\text{H}_{13}\text{ClO}
Molecular Weight208.68 g/mol
SMILES NotationCCC(=C(C1=CC=C(C=C1)C)Cl)C=O
InChIKeyDDMFRVOYWCFQAL-BENRWUELSA-N

The Z-configuration of the methylene group is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.

Structural Analysis

The molecule consists of a butyraldehyde backbone (CH3CH2CH(CHO)-\text{CH}_3\text{CH}_2\text{CH}(\text{CHO})\text{-}) linked to a chloro(4-methylphenyl)methylene group. Key structural features include:

  • Chlorinated Aromatic Ring: The 4-methylphenyl group substituted with a chlorine atom at the methylene position creates an electron-deficient aromatic system, enhancing electrophilic substitution reactivity.

  • Conjugated Methylene-Aldehyde System: The α,β\alpha,\beta-unsaturated aldehyde moiety facilitates conjugate addition reactions and serves as a dienophile in Diels-Alder cyclizations .

Synthesis and Production

Proposed Synthetic Routes

While no explicit synthesis protocols for 2-(Chloro(4-methylphenyl)methylene)butyraldehyde are documented, analogous compounds suggest viable pathways:

  • Aldol Condensation:
    Reaction of 4-methylbenzaldehyde with butyraldehyde derivatives under basic conditions could yield the methylene-bridged intermediate, followed by chlorination using agents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) .

  • Chlorination of Preexisting Intermediates:
    Substitution of a thiomethyl group (-SMe\text{-SMe}) with chlorine via oxidative chlorination, as demonstrated in pyrimidine synthesis . For example:

    R-SMe+SO2Cl2R-Cl+SO2+HCl+S\text{R-SMe} + \text{SO}_2\text{Cl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + \text{HCl} + \text{S}

    This method, adapted from Patent CN103554036B, may apply to introducing chlorine at the methylene position .

Optimization Challenges

  • Steric Hindrance: The bulky 4-methylphenyl group may impede chlorination efficiency, necessitating elevated temperatures or catalytic assistance .

  • Aldehyde Stability: The reactive aldehyde group requires protection (e.g., acetal formation) during synthesis to prevent undesired side reactions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but properties can be extrapolated from structural analogues :

Property2-(Chloro(4-methylphenyl)methylene)butyraldehyde2-[Chloro(4-chlorophenyl)methylene]butyraldehyde (Analogue)
Molecular Weight208.68 g/mol229.10 g/mol
Density~1.18 g/cm³ (estimated)1.223 g/cm³
Boiling Point~315°C (estimated)322.1°C
Flash Point>135°C (estimated)135.6°C

The lower density and boiling point relative to the dichloro analogue arise from reduced molecular mass and weaker intermolecular forces due to the methyl group’s electron-donating effect .

Solubility and Stability

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to the aldehyde’s polarity, but insoluble in water.

  • Stability: Susceptible to oxidation at the aldehyde group and hydrolysis under acidic or basic conditions. Storage under inert atmosphere at -20°C is recommended.

Comparative Analysis with Structural Analogues

Replacing the 4-methyl group in 2-(Chloro(4-methylphenyl)methylene)butyraldehyde with a chlorine atom (as in 2-[chloro(4-chlorophenyl)methylene]butyraldehyde) induces notable changes:

  • Electron-Withdrawing Effect: The 4-Cl substituent increases the aromatic ring’s electrophilicity, accelerating substitution reactions but reducing solubility in nonpolar solvents .

  • Molecular Weight Impact: The dichloro analogue’s higher molecular weight (229.10 g/mol) correlates with increased density and boiling point .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator